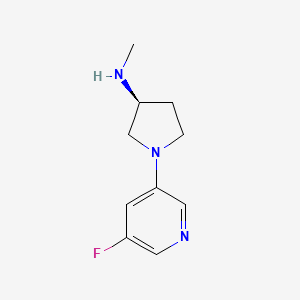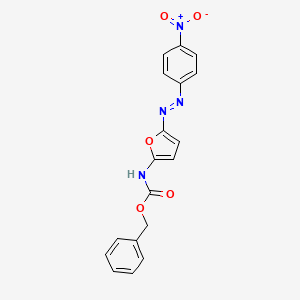
Benzyl (5-((4-nitrophenyl)diazenyl)furan-2-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl (5-((4-nitrophenyl)diazenyl)furan-2-yl)carbamate is an organic compound that belongs to the class of furan derivatives. This compound is characterized by the presence of a furan ring substituted with a benzyl carbamate group and a 4-nitrophenyl diazenyl group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (5-((4-nitrophenyl)diazenyl)furan-2-yl)carbamate typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.
Introduction of the 4-Nitrophenyl Diazenyl Group: This step involves the diazotization of 4-nitroaniline followed by coupling with the furan ring to form the 4-nitrophenyl diazenyl group.
Formation of the Benzyl Carbamate Group: The final step involves the reaction of the furan derivative with benzyl chloroformate in the presence of a base such as triethylamine to form the benzyl carbamate group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The furan ring can undergo oxidation reactions to form furan-2,3-diones.
Reduction: The nitro group in the 4-nitrophenyl diazenyl group can be reduced to an amino group.
Substitution: The benzyl carbamate group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Furan-2,3-diones.
Reduction: Amino derivatives of the compound.
Substitution: Substituted carbamate derivatives.
Applications De Recherche Scientifique
Benzyl (5-((4-nitrophenyl)diazenyl)furan-2-yl)carbamate has various applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: Used in the development of dyes and pigments due to its chromophoric properties.
Mécanisme D'action
The mechanism of action of Benzyl (5-((4-nitrophenyl)diazenyl)furan-2-yl)carbamate involves its interaction with specific molecular targets. The nitrophenyl diazenyl group can undergo reduction to form reactive intermediates that interact with biological macromolecules. The furan ring and benzyl carbamate group can also participate in hydrogen bonding and hydrophobic interactions with target proteins, influencing their activity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzyl (5-((4-nitrophenyl)diazenyl)thiophene-2-yl)carbamate: Similar structure with a thiophene ring instead of a furan ring.
Benzyl (5-((4-nitrophenyl)diazenyl)pyrrole-2-yl)carbamate: Similar structure with a pyrrole ring instead of a furan ring.
Uniqueness
Benzyl (5-((4-nitrophenyl)diazenyl)furan-2-yl)carbamate is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties compared to thiophene and pyrrole derivatives. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
6286-33-5 |
|---|---|
Formule moléculaire |
C18H14N4O5 |
Poids moléculaire |
366.3 g/mol |
Nom IUPAC |
benzyl N-[5-[(4-nitrophenyl)diazenyl]furan-2-yl]carbamate |
InChI |
InChI=1S/C18H14N4O5/c23-18(26-12-13-4-2-1-3-5-13)19-16-10-11-17(27-16)21-20-14-6-8-15(9-7-14)22(24)25/h1-11H,12H2,(H,19,23) |
Clé InChI |
PQIPAHCALSTYPU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC(=O)NC2=CC=C(O2)N=NC3=CC=C(C=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



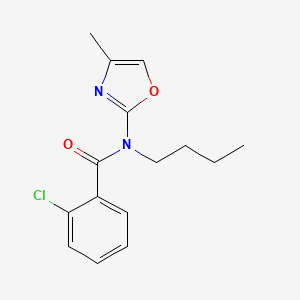
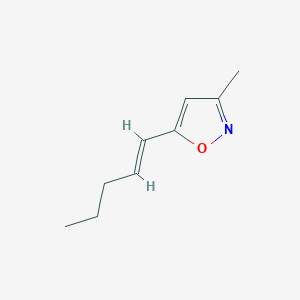
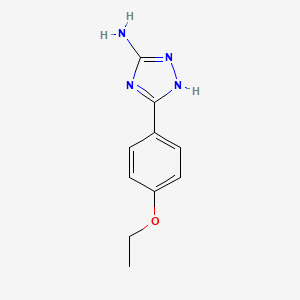
![2-(Bromomethyl)-5-cyanobenzo[d]oxazole](/img/structure/B12887932.png)
![3-Ethyl-1-(m-tolyl)-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B12887934.png)
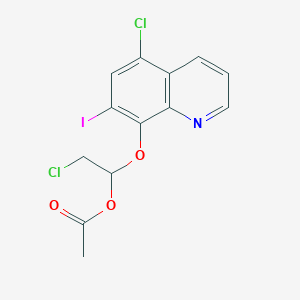
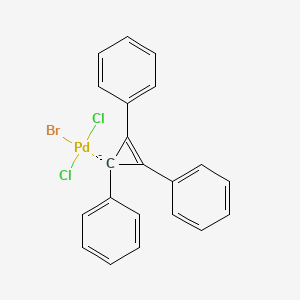
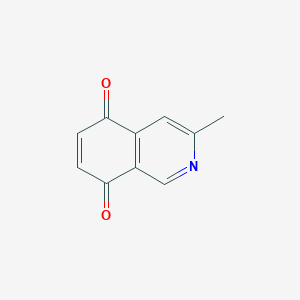

![4-(Cyclopropylamino)-1h-pyrrolo[2,3-b]pyridine-5-carboxamide](/img/structure/B12887982.png)
![5,6-dihydro-4H-thieno[3,2-b]pyrrole](/img/structure/B12887990.png)

